BenchChemオンラインストアへようこそ!

1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]

Lipophilicity Drug design Physicochemical profiling

1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] (CAS 189320-46-5) is a Boc-protected spirocyclic heterocycle comprising a piperidine ring fused at the 3,3'-position to a partially saturated 2'-oxo-1',4'-dihydroquinoline system. With molecular formula C18H24N2O3, molecular weight 316.40 g·mol⁻¹, calculated LogP of 3.27, topological polar surface area (TPSA) of 58.64 Ų, and a single hydrogen bond donor, it occupies a physicochemical space distinct from its closest in-class analogs.

Molecular Formula C18H24N2O3
Molecular Weight 316.4 g/mol
CAS No. 189320-46-5
Cat. No. B1511056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]
CAS189320-46-5
Molecular FormulaC18H24N2O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CC3=CC=CC=C3NC2=O
InChIInChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-6-9-18(12-20)11-13-7-4-5-8-14(13)19-15(18)21/h4-5,7-8H,6,9-12H2,1-3H3,(H,19,21)
InChIKeyUNDQJEFTFVAITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] (CAS 189320-46-5): Procurement-Grade Spirocyclic Quinoline-Piperidine Building Block


1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] (CAS 189320-46-5) is a Boc-protected spirocyclic heterocycle comprising a piperidine ring fused at the 3,3'-position to a partially saturated 2'-oxo-1',4'-dihydroquinoline system . With molecular formula C18H24N2O3, molecular weight 316.40 g·mol⁻¹, calculated LogP of 3.27, topological polar surface area (TPSA) of 58.64 Ų, and a single hydrogen bond donor, it occupies a physicochemical space distinct from its closest in-class analogs [1][2]. The compound is supplied at ≥95% purity (typical) and is classified as a synthetic intermediate and privileged scaffold for medicinal chemistry derivatization [3].

Why 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] Cannot Be Substituted by Close Structural Analogs


Superficially similar spiro[piperidine-quinoline] congeners differ critically in oxidation state, spiro-attachment regiochemistry, and ring architecture—each of which alters hydrogen-bonding capacity, lipophilicity, and the spatial presentation of the basic piperidine nitrogen . The 3,3'-spiro junction positions the Boc-piperidine nitrogen approximately one methylene unit closer to the quinoline lactam than the 4,3'-regioisomer (CAS 769106-43-6), a difference that affects both conformational pre-organization and downstream derivatization geometry . The 2'-oxo group distinguishes the target from its fully saturated 2'-des-oxo analog (CAS 189320-53-4), reducing LogP by ~0.40 units and increasing hydrogen bond acceptor count by two—factors that directly influence solubility, permeability, and target engagement in biological assays [1].

Quantitative Differentiation Evidence for 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] (CAS 189320-46-5) Versus Closest Analogs


Lipophilicity Modulation: 2'-Oxo Group Reduces LogP by 0.40 Units Relative to the 2'-Des-Oxo Analog

The target compound (CAS 189320-46-5) bears a 2'-oxo (lactam carbonyl) on the dihydroquinoline ring. Its calculated LogP is 3.2744 [1]. The direct 2'-des-oxo analog, tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate (CAS 189320-53-4), in which the lactam carbonyl is replaced by a methylene unit, has a calculated LogP of 3.6719 . The 2'-oxo group therefore reduces lipophilicity by ΔLogP = −0.3975 (approximately −0.40 log units). This shift is quantitatively meaningful within the context of CNS drug design, where each 0.5 log unit reduction in LogP can translate to a measurable decrease in passive membrane permeability [2].

Lipophilicity Drug design Physicochemical profiling

Hydrogen Bond Acceptor Capacity: Target Offers 5 HBA Versus 3 HBA in the 2'-Des-Oxo Analog

The target compound contains five hydrogen bond acceptor atoms: three from the Boc carbamate (two carbonyl oxygens and the carbamate oxygen) plus two from the quinoline lactam (amide carbonyl oxygen and the lactam nitrogen in resonance) [1]. The 2'-des-oxo analog (CAS 189320-53-4), which replaces the lactam carbonyl with a methylene group, possesses only 3 HBA . The net difference of +2 HBA increases the topological polar surface area (TPSA) and enhances aqueous solubility potential. Experimentally, the TPSA of the target is 58.64 Ų [2]. While the TPSA of comparator 1 is not explicitly reported across vendors, the loss of the lactam carbonyl would be predicted to reduce TPSA by approximately 17–20 Ų based on fragment contributions.

Hydrogen bonding Solubility Molecular recognition

Spiro Attachment Regiochemistry: 3,3'-Junction Places Piperidine Nitrogen Closer to the Quinoline Lactam Than the 4,3'-Regioisomer

The target compound features a 3,3'-spiro junction, meaning the spiro carbon is at position 3 of the piperidine ring and position 3' of the quinoline system. In the 4,3'-regioisomer (CAS 769106-43-6), the spiro carbon is at position 4 of the piperidine, moving the Boc-protected nitrogen one additional methylene unit away from the quinoline lactam . Both regioisomers share the identical molecular formula (C18H24N2O3), molecular weight (316.40 g·mol⁻¹), calculated LogP (3.2744), density (1.2 g/cm³), and boiling point (491.08°C) . Consequently, the physicochemical parameters are indistinguishable by standard in silico profiling; differentiation rests entirely on the three-dimensional spatial arrangement of the piperidine nitrogen, which affects the trajectory of substituents introduced during Boc deprotection and subsequent N-functionalization.

Spiro regiochemistry Conformational analysis Medicinal chemistry

Ring Architecture: Piperidine-Quinoline System Provides Larger Scaffold Volume Than Pyrrolidine-Indoline Analogs

The target compound incorporates a six-membered piperidine ring and a six-membered quinoline system (total heavy atom count: 23; molecular weight: 316.40 g·mol⁻¹) [1]. In contrast, the spiro[indoline-pyrrolidine] analog tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS 205383-87-5) employs a five-membered pyrrolidine and a five/six-membered indoline (total heavy atoms lower; molecular weight: 288.34 g·mol⁻¹) [2]. The boiling point difference (target: 491.08°C versus analog: 459.88°C at 760 mmHg; Δ = +31.2°C) reflects stronger intermolecular interactions in the larger system . The LogP of the indoline analog (2.35–2.59) is approximately 0.7–0.9 units lower, attributable primarily to the smaller hydrocarbon framework rather than polar functionality differences .

Scaffold diversity Molecular size Building block selection

Boc Protection State: Orthogonal Synthetic Handle Versus Free Amine or Alternative Protecting Groups

The target compound bears a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen. This protecting group is orthogonal to the 2'-oxo lactam functionality: the Boc group can be removed under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) without affecting the quinoline lactam [1]. The Boc-protected form offers distinct procurement advantages over the free amine (2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]), which is less commonly stocked and may require cold-chain storage to prevent oxidation of the secondary amine . Vendor data indicate that the Boc-protected compound is stored at 2–8°C with a typical purity specification of 95%, whereas the free amine analog is not widely listed by major suppliers, implying lower commercial availability [2][3].

Protecting group strategy Synthetic intermediate Downstream diversification

Optimal Research and Procurement Application Scenarios for 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] (CAS 189320-46-5)


Kinase Inhibitor Fragment Library Design Requiring Moderate Lipophilicity (LogP < 3.5)

For kinase inhibitor discovery programs where compound LogP must remain below 3.5 to avoid promiscuous inhibition and phospholipidosis risk, the target compound (LogP 3.27) is quantitatively more suitable than the 2'-des-oxo analog (LogP 3.67). The 0.40 log unit reduction [1] can keep a lead series within acceptable physicochemical space without requiring additional polar substituents that might compromise kinase hinge-binding affinity. The 3,3'-spiro architecture also orients the Boc-piperidine for subsequent N-functionalization toward the ATP-binding pocket, a geometry that differs from the 4,3'-regioisomer .

GPCR Modulator Synthesis Where H-Bond Acceptor Placement Is Critical for Receptor Interaction

The five hydrogen bond acceptor atoms of the target scaffold—particularly the two contributed by the 2'-oxo lactam—provide distinct interaction capacity compared to the three HBA of the des-oxo analog [1]. In GPCR modulator design, where the dihydroquinoline lactam may serve as a bioisostere for cognate ligand amide or urea motifs, the extra HBA can be the difference between low-micromolar binding and inactivity. The Boc group allows late-stage diversification after scaffold validation.

Spirocyclic Building Block Procurement for Parallel Synthesis and DNA-Encoded Library (DEL) Construction

As a Boc-protected spirocyclic amine, the compound is ideally suited for DNA-encoded library synthesis where the Boc group can be removed on-DNA under mild acidic conditions to reveal a secondary amine for subsequent coupling to DNA-linked carboxylic acids [1]. The commercial availability from multiple verified suppliers (Alfa Chemistry, Leyan, Beyotime, Angenechem) at ≥95% purity [2] ensures reproducible DEL chemistry without the need for in-house re-purification.

Antiplasmodial or Antitubercular SAR Exploration Using Quinoline-Containing Spiro Scaffolds

Quinoline-piperidine hybrids have demonstrated antiplasmodial activity in recent medicinal chemistry campaigns [1]. The target compound, with its 2'-oxo-1',4'-dihydroquinoline core, offers a more oxidized and conformationally constrained quinoline system compared to fully aromatic quinolines. The Boc-piperidine spiro attachment at the 3-position provides a distinct vector for side-chain elaboration compared to 4-substituted quinoline antimalarials, making it a valuable comparator scaffold in hit-to-lead optimization.

Quote Request

Request a Quote for 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.